molecular formula C12H13F3N2O B12452095 1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one

1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one

Cat. No.: B12452095
M. Wt: 258.24 g/mol
InChI Key: MUENZQGVLYJPOP-UHFFFAOYSA-N
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Description

1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one is a chemical compound with the molecular formula C12H13F3N2O. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an amino group, and a piperidin-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one typically involves the reaction of 4-amino-3-(trifluoromethyl)benzaldehyde with piperidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-Amino-3-(trifluoromethyl)phenyl]piperidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances stability and lipophilicity, while the piperidin-2-one moiety provides a versatile scaffold for further modifications .

Properties

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

1-[4-amino-3-(trifluoromethyl)phenyl]piperidin-2-one

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)9-7-8(4-5-10(9)16)17-6-2-1-3-11(17)18/h4-5,7H,1-3,6,16H2

InChI Key

MUENZQGVLYJPOP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=CC(=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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